4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Overview
Description
4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H21N3OS and its molecular weight is 291.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectral Analysis
- The crystal structure and spectral analysis of a similar Mannich base, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been studied. This analysis provides insight into the conformation and hydrogen bonding interactions of such compounds, which could be extrapolated to similar structures like 4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (Franklin et al., 2011).
Synthesis and Antimicrobial Activities
- Novel triazole derivatives, including Mannich base derivatives using morpholine, have been synthesized and shown to possess good or moderate antimicrobial activities. These findings suggest potential antimicrobial applications for similar benzothiazole compounds (Bektaş et al., 2007).
Norepinephrine Inhibition for Pain Management
- A compound structurally related to this compound, identified as WYE-114152, has been found to be a potent and selective inhibitor of the norepinephrine transporter, showing efficacy in models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).
Synthesis and Antimicrobial Activity of Halogenated Derivatives
- The synthesis and antimicrobial activity of novel halogenated benzothiazole derivatives, including those with morpholine components, have been explored. These derivatives exhibit fungicidal activity, suggesting potential applications in the development of antimicrobial agents (Sareen et al., 2010).
Synthesis of Benzoquinazolinones
- The synthesis of 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, which share structural similarities with this compound, has been reported. These compounds showed interesting anticancer activities, indicating the potential of similar compounds in cancer research (Nowak et al., 2014).
Properties
IUPAC Name |
4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-2-12-4-3-5-13-14(12)17-15(20-13)16-6-7-18-8-10-19-11-9-18/h3-5H,2,6-11H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCULARFIOLIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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